molecular formula C16H13ClO3 B7962290 Methyl 4-(2-acetylphenyl)-2-chlorobenzoate

Methyl 4-(2-acetylphenyl)-2-chlorobenzoate

Cat. No.: B7962290
M. Wt: 288.72 g/mol
InChI Key: DVTRCVYWMGHSOY-UHFFFAOYSA-N
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Description

Methyl 4-(2-acetylphenyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an acetylphenyl group, and a chlorine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-acetylphenyl)-2-chlorobenzoate typically involves the esterification of 4-(2-acetylphenyl)-2-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-acetylphenyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-(2-hydroxyphenyl)-2-chlorobenzoate.

    Oxidation: Formation of 4-(2-acetylphenyl)-2-chlorobenzoic acid.

Scientific Research Applications

Methyl 4-(2-acetylphenyl)-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-acetylphenyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-bromophenyl)-2-chlorobenzoate
  • Methyl 4-(2-acetylphenyl)-2-fluorobenzoate
  • Methyl 4-(2-acetylphenyl)-2-iodobenzoate

Uniqueness

Methyl 4-(2-acetylphenyl)-2-chlorobenzoate is unique due to the presence of both an acetyl group and a chlorine atom on the benzoate core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2-acetylphenyl)-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10(18)12-5-3-4-6-13(12)11-7-8-14(15(17)9-11)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTRCVYWMGHSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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